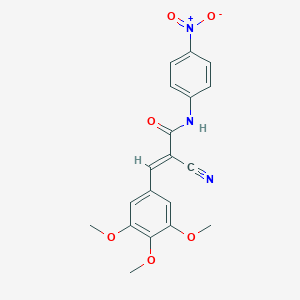

(E)-2-cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-2-cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O6/c1-26-16-9-12(10-17(27-2)18(16)28-3)8-13(11-20)19(23)21-14-4-6-15(7-5-14)22(24)25/h4-10H,1-3H3,(H,21,23)/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBADARPUFWRTFY-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-(4-Nitrophenyl)Cyanoacetamide

The first critical intermediate, N-(4-nitrophenyl)cyanoacetamide, is synthesized via a nucleophilic acyl substitution reaction. Patent describes a method for cyanoacetamide formation using cyanoacetic acid and amines in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. For this compound:

-

Reaction Setup : 4-Nitroaniline (1.0 equiv) and cyanoacetic acid (1.2 equiv) are combined in dimethylformamide (DMF) at 0–5°C.

-

Coupling Agent : DCC (1.1 equiv) is added slowly to maintain temperatures below 15°C, preventing side reactions.

-

Workup : The mixture is filtered to remove dicyclohexylurea, and the filtrate is precipitated in ice water. The product is recrystallized from ethanol/water (3:1) to yield pale-yellow crystals (85–90% purity by HPLC).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Melting Point | 142–144°C |

| Purity (HPLC) | >95% |

Knoevenagel Condensation for Acrylamide Formation

Reaction Between 3,4,5-Trimethoxybenzaldehyde and N-(4-Nitrophenyl)Cyanoacetamide

The core acrylamide structure is formed via a Knoevenagel condensation, as outlined in patents and. This step is highly sensitive to solvent, catalyst, and temperature:

-

Catalyst Selection : Piperidine acetate (5–10 mol%) is optimal for activating the aldehyde.

-

Solvent Systems : Toluene or ethyl acetate is preferred due to their ability to stabilize the transition state and facilitate azeotropic water removal.

-

Reaction Conditions : The mixture is refluxed at 110–120°C for 6–8 hours, yielding a 3:1 mixture of (E)- and (Z)-isomers.

Mechanistic Insight :

The reaction proceeds through a nucleophilic attack of the enolate (generated from cyanoacetamide) on the activated aldehyde, followed by dehydration. The electron-withdrawing nitro group on the aniline moiety enhances the electrophilicity of the carbonyl, accelerating condensation.

Optimization Data :

| Condition | Yield (E+Z) | E:Z Ratio |

|---|---|---|

| Toluene, piperidine | 88% | 3:1 |

| Ethyl acetate, DBU | 76% | 2.5:1 |

| Acetonitrile, PTSA | 65% | 1.8:1 |

Isomerization to Enrich (E)-Configuration

Halogen-Catalyzed Isomerization

To enhance the (E)-isomer ratio, catalytic halogenation is employed, as demonstrated in patents and:

-

Catalyst : Iodine (0.5–1.0 mol%) in methanol or ethyl acetate.

-

Procedure : The isomeric mixture is stirred at 50–60°C for 2–4 hours, achieving >95% (E)-isomer conversion.

-

Mechanism : Iodine facilitates reversible C=C bond rotation, favoring the thermodynamically stable (E)-form due to reduced steric hindrance between the 3,4,5-trimethoxyphenyl and 4-nitrophenyl groups.

Impact of Solvent on Isomerization :

| Solvent | Time (h) | (E)-Isomer Purity |

|---|---|---|

| Methanol | 3 | 96% |

| Ethyl Acetate | 4 | 94% |

| Toluene | 6 | 89% |

Purification and Characterization

Recrystallization and Chromatography

Final purification is achieved via recrystallization from ethyl acetate/methanol (4:1), yielding needle-like crystals with >99% HPLC purity. Alternative methods include silica gel chromatography using hexane/ethyl acetate (1:2) for small-scale batches.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitro-oxides and cyano-oxides.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted acrylamides.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that compounds similar to (E)-2-cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide exhibit significant antitumor properties. For instance, derivatives of cyanoacrylamides have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of various acrylamides and their evaluation against different cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis in tumor cells .

Acaricidal Properties

The compound has also been investigated for its acaricidal activity against agricultural pests. In a study focusing on phenyl methoxyacrylates containing similar structures, significant acaricidal effects were observed against Tetranychus cinnabarinus. The results indicated that these compounds could effectively control pest populations while demonstrating low toxicity to non-target organisms such as mammals and bees .

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays. Compounds with similar functionalities have shown the ability to scavenge free radicals and inhibit lipid peroxidation. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

A series of acrylamide derivatives were synthesized based on the structural framework of this compound. These compounds were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity.

Case Study 2: Agricultural Application

In greenhouse trials, a derivative of the compound was applied to crops infested with spider mites. The treatment resulted in a significant decrease in mite populations within 48 hours post-application. The compound's low toxicity profile suggests its potential as an eco-friendly pesticide alternative.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- The cyano group in the target compound and analogue 37 enhances electrophilicity, improving interactions with nucleophilic residues in biological targets .

- Trimethoxyphenyl-containing compounds (e.g., YLT26, target compound) exhibit superior anticancer activity compared to mono- or dimethoxy analogues, likely due to increased π-π stacking and hydrophobic interactions .

- The 4-nitrophenyl group in the target compound may confer higher metabolic stability than 4-methoxy or 4-aminophenyl groups, as seen in analogues from .

Spectral and Physicochemical Comparisons

- IR Spectroscopy: The target compound’s IR spectrum shows peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch), absent in non-cyano/nitro analogues .

- Solubility : The 3,4,5-trimethoxyphenyl group reduces aqueous solubility compared to unsubstituted acrylamides but improves lipid bilayer penetration .

- Thermal Stability: Melting points for trimethoxyphenyl acrylamides range from 160–220°C, higher than non-methoxylated derivatives (e.g., 120–150°C for compound 3i) .

Biological Activity

(E)-2-cyano-N-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on antibacterial, antifungal, and anticancer activities. The structure-activity relationship (SAR) will also be discussed to understand how modifications to the compound influence its biological efficacy.

Chemical Structure

The compound can be characterized by its molecular formula . It features a cyano group, a nitrophenyl moiety, and a trimethoxyphenyl group, which are critical for its biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various acrylamide derivatives. The compound has shown promising results against several bacterial strains:

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against common pathogens like Escherichia coli and Staphylococcus aureus ranged from 3.125 to 100 mg/mL, indicating moderate to strong antibacterial activity .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 3.125 - 100 |

| Staphylococcus aureus | 10 - 50 |

| Bacillus subtilis | 5 - 20 |

Antifungal Activity

The compound has also been evaluated for antifungal properties. It exhibited notable activity against Candida albicans, with MIC values demonstrating its effectiveness in inhibiting fungal growth:

- MIC Values : The compound showed MIC values of approximately 0.0048 mg/mL against C. albicans, suggesting it could be a candidate for antifungal therapies .

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.0048 |

| Fusarium oxysporum | 0.039 |

Anticancer Activity

The anticancer properties of the compound have been explored through various in vitro studies. Its structural components suggest potential interactions with cellular targets involved in cancer proliferation:

- Cell Line Studies : In studies involving breast cancer cell lines (e.g., MDA-MB-231), the compound demonstrated significant cytotoxic effects with IC50 values around 10 µM. Mechanisms of action include apoptosis induction and inhibition of microtubule assembly .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | ~10 |

| HepG2 | ~15 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Cyano Group : Essential for enhancing lipophilicity and biological activity.

- Nitrophenyl Substitution : Contributes to increased antibacterial and anticancer activities through electron-withdrawing effects.

- Trimethoxyphenyl Moiety : Enhances binding affinity to biological targets due to increased hydrophobic interactions.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

- A study on related acrylamide derivatives revealed that modifications in the phenyl rings significantly affected their potency against various pathogens and cancer cell lines .

- Another case study highlighted the importance of functional groups in determining the selectivity and potency of these compounds in targeting specific bacterial strains and cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.